molecular formula C₂₄H₃₃NO B1145488 5,6-Dihydroabiraterone CAS No. 219843-75-1

5,6-Dihydroabiraterone

Cat. No. B1145488
CAS RN: 219843-75-1
M. Wt: 351.52
InChI Key:
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Description

5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO . It is used in laboratory chemicals and for the manufacture of chemical compounds .


Synthesis Analysis

5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .


Molecular Structure Analysis

The molecular weight of 5,6-Dihydroabiraterone is 351.52 g/mol . The molecular formula is C24H33NO . The structure of the compound can be represented by the SMILES notation: C[C@]12CCC@@HC)O .


Chemical Reactions Analysis

5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .


Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dihydroabiraterone is 351.5 g/mol . The molecular formula is C24H33NO . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass is 351.256214676 g/mol .

Scientific Research Applications

Dual Inhibitors of Blood Coagulation Factors Xa and XIa

5,6-Dihydroabiraterone has been used in the synthesis of new hybrid derivatives that act as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play a key role in the blood coagulation cascade, and their inhibition can suppress thrombosis with a limited contribution to normal hemostasis .

Development of Anticoagulants

The development of dual inhibitors as new generation anticoagulants is an urgent problem . 5,6-Dihydroabiraterone, through its reaction with thiosemicarbazide, has been used in the production of new hybrid molecules that could potentially serve as these inhibitors .

Treatment of Cardiovascular Diseases

Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . Research shows that blood clotting factors are involved in these thrombotic processes . 5,6-Dihydroabiraterone, as a part of the new hybrid molecules, could potentially be used in the treatment of these diseases .

Enhancement of Oral Bioavailability

5,6-Dihydroabiraterone is a prodrug of abiraterone, which is used in combination with prednisone as a standard therapeutic strategy for hormone-resistant prostate cancer (mCRPC) . Due to the poor solubility and permeability, the release and absorption of abiraterone acetate are low and reduce its bioavailability . Nanocrystal technology has been used to prepare abiraterone acetate tablets to enhance in vitro dissolution rate and oral bioavailability .

Treatment of Prostate Cancer

Abiraterone acetate, a prodrug of abiraterone, is used in combination with prednisone as a standard therapeutic strategy for hormone-resistant prostate cancer (mCRPC) . 5,6-Dihydroabiraterone, as a part of abiraterone acetate, plays a crucial role in this treatment .

Analytical Method Development

5,6-Dihydroabiraterone can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Abiraterone Acetate .

Mechanism of Action

Target of Action

5,6-Dihydroabiraterone, a metabolite of Abiraterone, primarily targets the enzyme cytochrome P450 17A1 (CYP17A1) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

5,6-Dihydroabiraterone acts as a potent, irreversible inhibitor of CYP17A1 . By inhibiting this enzyme, it disrupts the synthesis of androgens, which are hormones that play a key role in the development and progression of prostate cancer .

Biochemical Pathways

The inhibition of CYP17A1 by 5,6-Dihydroabiraterone affects the androgen biosynthesis pathway . This pathway involves the conversion of cholesterol to pregnenolone and subsequently to various steroid hormones, including androgens. By inhibiting CYP17A1, 5,6-Dihydroabiraterone prevents the conversion of pregnenolone and progesterone to their respective 17-hydroxy derivatives, thereby reducing the production of androgens .

Pharmacokinetics

Abiraterone has been shown to have poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, it is developed as an orally bioavailable prodrug, Abiraterone acetate, which has enhanced stability and absorption .

Result of Action

The molecular and cellular effects of 5,6-Dihydroabiraterone’s action primarily involve the disruption of androgen signaling in prostate cancer cells. By inhibiting the production of androgens, 5,6-Dihydroabiraterone reduces the stimulation of androgen receptors in these cells, thereby inhibiting the growth and proliferation of prostate cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Dihydroabiraterone. For instance, factors such as diet, lifestyle, and co-administration with other drugs can affect the absorption, distribution, metabolism, and excretion of the compound . Furthermore, genetic variations among individuals can also influence the compound’s pharmacokinetics and pharmacodynamics, thereby affecting its efficacy and potential side effects .

Safety and Hazards

5,6-Dihydroabiraterone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed, rinse mouth with water and consult a physician .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 5,6-Dihydroabiraterone involves the conversion of Abiraterone to 5,6-Dihydroabiraterone through a series of chemical reactions.", "Starting Materials": [ "Abiraterone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Abiraterone is reduced to 5,6-Dihydroabiraterone using sodium borohydride in methanol.", "The resulting mixture is then treated with hydrochloric acid to form the hydrochloride salt of 5,6-Dihydroabiraterone.", "The hydrochloride salt is then neutralized with sodium hydroxide to form the free base of 5,6-Dihydroabiraterone.", "The free base is then extracted with ethyl acetate and the organic layer is washed with water.", "The ethyl acetate is evaporated to obtain 5,6-Dihydroabiraterone as a white solid.", "The solid is then dissolved in acetic acid and treated with sodium acetate to form the acetate salt of 5,6-Dihydroabiraterone.", "The acetate salt is then recrystallized from a mixture of acetic acid and water to obtain pure 5,6-Dihydroabiraterone as a white solid." ] }

CAS RN

219843-75-1

Molecular Formula

C₂₄H₃₃NO

Molecular Weight

351.52

synonyms

(3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;  (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol;  _x000B_

Origin of Product

United States

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